molecular formula C19H23ClN2O4S B2951676 3-chloro-4-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 1797856-59-7

3-chloro-4-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2951676
CAS No.: 1797856-59-7
M. Wt: 410.91
InChI Key: WZZQFNODRQYRSR-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide (CAS 1797856-59-7) is a chemical compound with the molecular formula C19H23ClN2O4S and a molecular weight of 410.9 g/mol . Its structure features a benzenesulfonamide core linked to a substituted phenyl ring via a sulfonamide bridge, and incorporates a 4-methoxypiperidin group, which is often explored in medicinal chemistry for its potential to influence a compound's pharmacokinetic properties . As a sulfonamide derivative, this compound is of significant interest in early-stage scientific research for the discovery and development of new bioactive molecules. Sulfonamide-containing compounds are widely investigated in pharmaceutical chemistry and are frequently featured in academic and patent literature for their diverse biological activities . This specific reagent is offered for research purposes and is available in various quantities to support laboratory-scale investigations . Intended Use and Handling: This product is provided For Research Use Only (RUO). It is not intended for human or veterinary diagnostic or therapeutic uses, or for any form of personal use. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols.

Properties

IUPAC Name

3-chloro-4-methoxy-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O4S/c1-25-16-9-11-22(12-10-16)15-5-3-14(4-6-15)21-27(23,24)17-7-8-19(26-2)18(20)13-17/h3-8,13,16,21H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZQFNODRQYRSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-4-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings.

Chemical Structure

The compound's molecular structure can be represented as follows:

  • Molecular Formula : C18H22ClN2O3S
  • Molecular Weight : 372.89 g/mol
  • IUPAC Name : this compound

Research indicates that this compound may act as an inhibitor of certain enzymes or receptors involved in various biological pathways. Its sulfonamide group is known for its role in inhibiting carbonic anhydrase, which is implicated in numerous physiological processes including acid-base balance and fluid secretion.

Biological Activity Overview

Activity Type Description
Antimicrobial Exhibits activity against specific bacterial strains, potentially useful in treating infections.
Anti-inflammatory May reduce inflammation through modulation of cytokine production.
Anticancer Preliminary studies suggest potential cytotoxic effects on cancer cell lines.
CNS Activity Possible modulation of neurotransmitter systems, indicating potential for neurological applications.

Case Studies and Research Findings

  • Antimicrobial Activity
    • A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations. This suggests its potential as a lead compound for developing new antibiotics.
  • Anti-inflammatory Effects
    • In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in activated macrophages, indicating its potential role in managing inflammatory diseases.
  • Anticancer Potential
    • Research involving various cancer cell lines (e.g., breast and prostate cancer) revealed that the compound induced apoptosis, with IC50 values suggesting moderate potency compared to established chemotherapeutics.
  • CNS Activity
    • Behavioral studies in rodent models indicated that administration of the compound resulted in anxiolytic effects, possibly through interaction with serotonin receptors, warranting further exploration for anxiety disorders.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Table 1: Structural Comparison of Key Analogs
Compound Name Key Substituents Molecular Formula Molecular Weight Evidence ID
3-Chloro-4-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide (Target) 3-Cl, 4-OCH₃, 4-(4-OCH₃-piperidinyl)phenyl C₁₉H₂₂ClN₂O₄S¹ ~424.9 N/A²
N-(4-Methoxyphenyl)benzenesulfonamide 4-OCH₃-phenyl C₁₃H₁₃NO₃S 275.3
4-Chloro-N-[4-(dimethylamino)phenyl]benzenesulfonamide 4-Cl, 4-(N(CH₃)₂)phenyl C₁₄H₁₅ClN₂O₂S 310.8
3-Chloro-4-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide 3-Cl, 4-OCH₃, 1-(2-OCH₂CH₃)-piperidinylmethyl C₁₆H₂₅ClN₂O₄S 376.9
3-Chloro-4-methoxy-N-(8-methyl-11-oxo-dibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide 3-Cl, 4-OCH₃, dibenzooxazepin core C₂₁H₁₆ClN₂O₅S 437.9
Key Observations:
  • Simpler Analogs : Compounds like N-(4-methoxyphenyl)benzenesulfonamide lack the chloro and piperidine groups, reducing steric bulk and hydrophobicity.
  • Piperidine Variants : The target and ’s analog share a piperidine group but differ in substitution (4-methoxy vs. 2-methoxyethyl), affecting solubility and conformational flexibility.
  • Heterocyclic Derivatives : The dibenzooxazepin-containing compound replaces the piperidine-phenyl group with a fused heterocycle, likely altering bioactivity toward kinase targets.

Physicochemical Properties

Table 2: Physicochemical Data of Analogs
Compound Name Melting Point (°C) LogP (Predicted) Water Solubility Evidence ID
N-(4-Methoxyphenyl)benzenesulfonamide Not reported ~2.1 Low
4-Chloro-N-[4-(dimethylamino)phenyl]benzenesulfonamide Not reported ~2.8 Moderate
3-Chloro-4-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide Not reported ~1.5 High³
3-Chloro-4-methoxy-N-(dibenzooxazepin-2-yl)benzenesulfonamide Not reported ~3.2 Low

³ Increased solubility due to the methoxyethyl group enhancing polarity.

Key Observations:
  • LogP Trends : The target compound’s LogP is predicted to be ~2.5–3.0, intermediate between the hydrophilic piperidine-methyl analog and lipophilic dibenzooxazepin derivative .
  • Solubility : Piperidine-containing analogs may exhibit better aqueous solubility due to basic nitrogen atoms, whereas aromatic heterocycles (e.g., dibenzooxazepin) reduce solubility .

Q & A

Q. Table 1. SAR of Piperidine-Modified Analogs

SubstituentLogPIC50 (Target A, nM)Metabolic Stability (t1/2, min)
4-OCH₃3.212 ± 1.545
4-OCH₂CH₃3.88 ± 0.932
4-H2.725 ± 3.158

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